molecular formula C15H18N2O B11871473 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- CAS No. 5591-57-1

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY-

Cat. No.: B11871473
CAS No.: 5591-57-1
M. Wt: 242.32 g/mol
InChI Key: BPRRILISANCROT-UHFFFAOYSA-N
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Description

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclohepta[b]quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and cycloheptanones can be used, followed by cyclization reactions facilitated by catalysts and specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

    2,11-Dichloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline: Another quinoline derivative with different substituents.

    7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoline-11-carboxylic acid: A related compound with a carboxylic acid group.

Uniqueness

6H-CYCLOHEPTA(b)QUINOLINE, 7,8,9,10-TETRAHYDRO-11-AMINO-4-METHOXY- is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5591-57-1

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

4-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine

InChI

InChI=1S/C15H18N2O/c1-18-13-9-5-7-11-14(16)10-6-3-2-4-8-12(10)17-15(11)13/h5,7,9H,2-4,6,8H2,1H3,(H2,16,17)

InChI Key

BPRRILISANCROT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(C3=C(CCCCC3)N=C21)N

Origin of Product

United States

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